Talnetant

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Talnetant involves the formation of a quinoline core structure. One of the synthetic routes includes the reaction of 3-hydroxy-2-phenylquinoline-4-carboxylic acid with 1-phenylpropylamine under specific conditions to form the final product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Talnetant undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can modify the quinoline core.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include modified quinoline derivatives, which can have different biological activities and properties .

Aplicaciones Científicas De Investigación

Psychiatric Disorders

Talnetant's primary application is in the treatment of psychiatric disorders, particularly schizophrenia. The neurokinin 3 receptor plays a significant role in the modulation of dopaminergic neurotransmission, which is crucial for the pathophysiology of schizophrenia.

Mechanism of Action:

- This compound exhibits high affinity for human NK3 receptors (pKi 8.7) and selectively antagonizes neurokinin B-induced responses .

- It has been shown to increase extracellular levels of dopamine and norepinephrine in the medial prefrontal cortex, suggesting its potential to enhance cognitive functions impaired in schizophrenia .

Clinical Studies:

- In a study involving guinea pigs, this compound significantly reduced "wet dog shake" behaviors induced by neurokinin B, indicating its efficacy as an NK3 receptor antagonist .

- Microdialysis studies demonstrated that this compound administration resulted in increased dopamine release in key brain areas involved in mood regulation, supporting its potential utility in treating psychotic symptoms associated with schizophrenia .

Gastrointestinal Disorders

This compound has also been investigated for its effects on gastrointestinal function, particularly in conditions such as irritable bowel syndrome (IBS).

Clinical Trials:

- A randomized controlled trial assessed the impact of this compound on rectal sensory function and compliance. The study involved 102 healthy volunteers who received either this compound or a placebo over several days. Results indicated that this compound did not significantly affect rectal compliance or sensory thresholds compared to placebo .

- Despite the lack of efficacy in altering rectal sensations, the study contributes to understanding this compound's safety profile and pharmacodynamics in gastrointestinal applications.

Cognitive Enhancement

Recent investigations have suggested that this compound may enhance cognitive functions, which is particularly relevant for conditions characterized by cognitive deficits.

Research Findings:

- Clinical investigations reported slight improvements in visuomotor coordination and vigilance among healthy volunteers following this compound administration .

- These findings indicate a possible role for this compound in cognitive enhancement strategies, although further research is needed to establish its efficacy in clinical populations with cognitive impairments.

Data Summary

Mecanismo De Acción

Talnetant exerts its effects by antagonizing the neurokinin 3 receptor. This receptor is involved in various physiological processes, including the modulation of neurotransmitter release. By blocking this receptor, this compound can alter the activity of neurotransmitters such as dopamine and norepinephrine, which are implicated in conditions like schizophrenia and irritable bowel syndrome .

Comparación Con Compuestos Similares

Osanetant: Another neurokinin 3 receptor antagonist with a similar mechanism of action.

Pavinetant: A quinoline-based NK3 receptor antagonist with comparable biological activity.

Uniqueness: Talnetant is unique due to its high selectivity for the neurokinin 3 receptor and its ability to penetrate the brain effectively. This makes it a valuable tool for studying the role of neurokinin receptors in various physiological and pathological processes .

Propiedades

IUPAC Name |

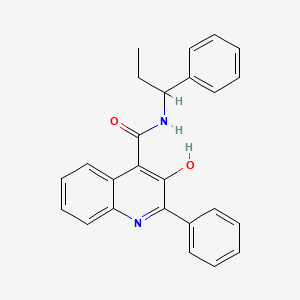

3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAVGWDGIJKWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-32-9 |

Source

|

| Record name | Talnetant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.